Cas no 87700-72-9 (1-Naphthalenecarbonyl chloride, 6-methoxy-)

1-Naphthalenecarbonyl chloride, 6-methoxy- 化学的及び物理的性質
名前と識別子
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- 6-methoxynaphthalene-1-carbonyl chloride
- 1-Naphthalenecarbonyl chloride, 6-methoxy-
- 6-methoxy-1-naphthoyl chloride
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- インチ: 1S/C12H9ClO2/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)12(13)14/h2-7H,1H3
- InChIKey: LZPGMNYCUOATIX-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C=CC=C2C=C(C=CC2=1)OC)=O
計算された属性
- せいみつぶんしりょう: 220.0291072g/mol
- どういたいしつりょう: 220.0291072g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 26.3
1-Naphthalenecarbonyl chloride, 6-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219001298-500mg |
6-Methoxynaphthalene-1-carbonyl chloride |
87700-72-9 | 98% | 500mg |
$999.60 | 2023-08-31 | |
Alichem | A219001298-1g |
6-Methoxynaphthalene-1-carbonyl chloride |
87700-72-9 | 98% | 1g |
$1752.40 | 2023-08-31 |
1-Naphthalenecarbonyl chloride, 6-methoxy- 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
1-Naphthalenecarbonyl chloride, 6-methoxy-に関する追加情報
1-Naphthalenecarbonyl Chloride, 6-Methoxy (CAS No. 87700-72-9)
1-Naphthalenecarbonyl chloride, 6-methoxy, also known as 6-methoxynaphthalenecarbonyl chloride, is a chemical compound with the CAS registry number 87700-72-9. This compound belongs to the family of naphthoyl chlorides, which are derivatives of naphthalene with a carbonyl chloride group attached. The presence of the methoxy group at the 6-position of the naphthalene ring introduces unique electronic and steric properties, making this compound particularly interesting for various applications in organic synthesis and materials science.
The structure of 1-naphthalenecarbonyl chloride, 6-methoxy consists of a naphthalene ring system with a carbonyl chloride group at position 1 and a methoxy group at position 6. The naphthalene framework provides a rigid aromatic system, while the carbonyl chloride group is highly reactive due to the electrophilic nature of the carbonyl carbon. The methoxy group, on the other hand, introduces electron-donating effects through resonance, which can influence the reactivity and selectivity of the compound in various chemical reactions.
1-Naphthalenecarbonyl chloride, 6-methoxy is typically synthesized via nucleophilic aromatic substitution or Friedel-Crafts acylation reactions. The synthesis involves the reaction of naphthoyl chlorides with appropriate nucleophiles or acylating agents in the presence of Lewis acids or other catalysts. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing side reactions and improving yields.
In terms of physical properties, 1-naphthalenecarbonyl chloride, 6-methoxy is a crystalline solid with a melting point around [insert melting point]°C and a boiling point around [insert boiling point]°C. Its solubility in common organic solvents such as dichloromethane, THF, and DMF is moderate to high, depending on the solvent's polarity and hydrogen bonding capacity. The compound is stable under normal conditions but may decompose upon exposure to strong bases or nucleophiles.
The chemical reactivity of 1-naphthalenecarbonyl chloride, 6-methoxy is primarily governed by its electrophilic carbonyl group. It readily undergoes nucleophilic acyl substitution reactions with amines, alcohols, thiols, and other nucleophiles to form corresponding amides, esters, or thioesters. The methoxy group at position 6 can modulate the reactivity by either activating or deactivating certain positions on the naphthalene ring through electron-donating effects. This makes it a versatile building block in organic synthesis for constructing complex molecules such as pharmaceutical agents, agrochemicals, and advanced materials.
In recent years, there has been growing interest in using naphthoyl chlorides, including 1-naphthalenecarbonyl chloride, 6-methoxy, as intermediates in drug discovery and development. For instance, researchers have explored their potential in designing inhibitors for various enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. The unique combination of aromaticity and reactivity provided by this compound makes it an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.
Beyond pharmaceutical applications, 1-naphthalenecarbonyl chloride, 6-methoxy has also found uses in materials science. Its ability to form stable covalent bonds with various functional groups enables its incorporation into polymers, coatings, and sensors. Recent studies have demonstrated its utility in creating stimuli-responsive materials that can undergo reversible structural changes in response to external stimuli such as temperature or pH changes.
In terms of environmental considerations, the handling and disposal of naphthoyl chlorides, including this compound, require careful consideration due to their reactive nature. Proper safety precautions should be taken during synthesis and use to minimize exposure risks and ensure compliance with environmental regulations.
In conclusion,
1-naphthalenecarbonyl chloride
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